Tenofovir diphosphate disodium

HIV reverse transcriptase Enzyme kinetics Nucleotide analog

Quantify direct antiviral enzyme inhibition without confounding prodrug activation steps. Tenofovir diphosphate disodium (TFV-DP) is the pharmacologically active species of TDF/TAF, enabling cell-free mechanistic studies and LC-MS/MS assay validation. - **Defined Potency:** Ki values: 0.022 μM (HIV-1 RT RNA), 0.18 μM (HBV Pol). - **Analytical Standard:** ≥99% HPLC-verified reference for intracellular TFV-DP quantification (PBMCs, DBS). - **Selectivity Panel:** Benchmark host polymerase inhibition (DNA Pol γ Ki = 59.5 μM). Shipped under dry ice. Available as a certified reference standard.

Molecular Formula C9H14N5Na2O10P3
Molecular Weight 491.14 g/mol
Cat. No. B15565623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir diphosphate disodium
Molecular FormulaC9H14N5Na2O10P3
Molecular Weight491.14 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1
InChIKeyUVTVQFZBKQKROA-QYCVXMPOSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Diphosphate Disodium: Active Metabolite for HIV/HBV Research


Tenofovir diphosphate disodium (TFV-DP disodium) is the pharmacologically active, intracellular anabolite of the nucleotide reverse transcriptase inhibitor (NRTI) prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). It functions as a competitive inhibitor and obligate chain terminator of HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase, directly engaging the viral enzymes at their natural substrate binding sites [1]. As the disodium salt form of the diphosphate, it provides a stable, research-grade source of the active species, circumventing the requirement for intracellular phosphorylation steps that often rate-limit prodrug efficacy in vitro .

Direct enzyme inhibition assays: bypasses prodrug activation variables for cell-free Ki determination.
HIV-1 RT & HBV polymerase studies: supports RNA/DNA template-dependent inhibition kinetics research.
Analytical reference standard: enables intracellular TFV-DP quantification method development and validation.

Tenofovir Diphosphate Disodium: Prodrugs Cannot Substitute


Direct use of TFV-DP disodium is scientifically mandated in systems lacking the requisite cellular kinases for prodrug activation, or when precise control over the active species concentration is required to avoid confounding variables associated with prodrug metabolism and efflux. Unlike its clinical prodrugs (TDF/TAF) which exhibit variable and cell-type-dependent phosphorylation efficiencies, TFV-DP disodium provides the immediate, active inhibitor, eliminating metabolic activation as a variable in enzyme kinetics, resistance profiling, and crystallography studies [1]. Furthermore, its intrinsic inhibition profile (e.g., Ki and IC50 values) against viral polymerases differs fundamentally from other NRTI diphosphates, such as adefovir-diphosphate, precluding simple substitution even among structurally similar acyclic nucleoside phosphonates [2].

TDF/TAF prodrugs require cellular phosphorylation; activation efficiency varies by cell type, confounding direct potency measurements.
Adefovir diphosphate exhibits distinct substrate-competitive inhibition kinetics, limiting interchangeability for mechanistic studies.
Analytical method validation requires authenticated reference standard; unauthenticated or impure material may compromise calibration and reproducibility.

Tenofovir Diphosphate Disodium: Comparative Evidence


HIV-1 Reverse Transcriptase: Substrate-Dependent Inhibition

Tenofovir diphosphate (TFV-DP) exhibits a pronounced selectivity for inhibiting HIV-1 reverse transcriptase on RNA templates relative to DNA templates. Its inhibition constant (Ki) is 0.022 μM for RNA-dependent DNA polymerization, which is 70.5-fold lower (i.e., more potent) than its Ki of 1.55 μM for DNA-dependent DNA polymerization . This differential selectivity is a key intrinsic property of the active moiety and is not recapitulated by the prodrugs TDF or TAF, which are not direct enzyme inhibitors. This data defines the baseline potency of the active species independent of cellular activation.

HIV-1 RT Inhibition
Head-to-head
Ki RNA: 0.022 μM / DNA: 1.55 μM
HBV Pol Ki: 0.18 μM vs adefovir 0.52 μM
Substrate-dependent context supports RNA-template study design.
Cell-free assay; prodrug activation variables excluded.
HIV reverse transcriptase Enzyme kinetics Nucleotide analog

Host Polymerase Selectivity Profile

In a direct comparison of the diphosphate metabolites, tenofovir-diphosphate (TFV-DP) and adefovir-diphosphate (ADV-DP) exhibit comparable mean IC50 values against HIV-1 RT-catalyzed DNA polymerization. TFV-DP had an IC50 of 0.43 ± 0.21 µg/mL, while ADV-DP had an IC50 of 0.40 ± 0.30 µg/mL [1]. While numerically similar, this data establishes that TFV-DP is not a uniquely potent inhibitor of HIV-1 RT in this specific assay context compared to the closely related adefovir analog. Therefore, procurement decisions should not be based solely on this assay, but rather on the broader pharmacological profile, including intracellular pharmacokinetics and resistance profiles.

Polymerase Selectivity
Reported
DNA Pol α Ki: 5.2 μM
DNA Pol β Ki: 81.7 μM
DNA Pol γ Ki: 59.5 μM
Selectivity profile supports host-polymerase safety margin interpretation.
No mitochondrial toxicity evidence in reported in vitro assays.
HIV reverse transcriptase Antiviral resistance Nucleotide analog

HSV DNA Polymerase Inhibition vs. Adefovir Diphosphate

The clinical prodrug tenofovir alafenamide (TAF) achieves significantly higher intracellular concentrations of the active moiety, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) compared to tenofovir disoproxil fumarate (TDF). In a comparative analysis, the geometric mean area under the curve (AUC) for TFV-DP in PBMCs was 4.4-fold higher with TAF (12.2 ng*h/mL) than with TDF (2.79 ng*h/mL) [1]. This differential intracellular loading is the primary driver for the improved efficacy and safety profile of TAF-based regimens, highlighting the critical importance of TFV-DP as the central pharmacological determinant.

HSV Pol. Inhibition
Head-to-head
dCTP substrate: IC50 32 μg/mL (vs adefovir 1.7 μg/mL)
dATP substrate: IC50 0.48 μg/mL (vs adefovir 0.43 μg/mL)
Substrate-dependent differential profile distinguishes from structural analogs.
dATP substrate shows comparable activity.
Intracellular pharmacology Prodrug delivery PBMC

Analytical Reference Standard for Quantification

A prospective, intraindividual crossover study in HIV-infected patients demonstrated that switching from a TDF-containing regimen to a TAF-containing regimen resulted in a 90% decrease in plasma tenofovir concentrations (geometric mean: 99.98 ng/mL on TDF vs. 10.2 ng/mL on TAF, p<0.001) [1]. Concurrently, cell-associated TFV-DP concentrations in PBMCs increased by 2.41-fold (geometric mean: 346.85 fmol/10^6 cells on TDF vs. 834.7 fmol/10^6 cells on TAF, p=0.004) [1]. This reciprocal shift in compartmental exposure directly links the prodrug selection to differential safety and efficacy profiles, with lower plasma TFV mitigating renal and bone toxicity, and higher intracellular TFV-DP enhancing antiviral activity.

Reference Standard
Specification review
Purity ≥99% (HPLC)
CAS 2738719-07-6
High purity supports quantitative method calibration.
Distinct CAS ensures correct salt form procurement.
Intracellular pharmacology Prodrug switching Renal safety

Intracellular Half-Life Profile

The intracellular half-life of tenofovir diphosphate (TFV-DP) is markedly cell-state dependent. In activated peripheral blood mononuclear cells (PBMCs), the half-life is approximately 10 hours, whereas in resting PBMCs, the half-life extends to approximately 50 hours [1]. This extended persistence in the primary cellular reservoir for HIV provides the pharmacological rationale for the efficacy of once-daily dosing and, in the context of pre-exposure prophylaxis (PrEP), supports the observed protective effect even with imperfect adherence. The long half-life also makes TFV-DP a robust biomarker for cumulative drug exposure in dried blood spot (DBS) assays [2].

Intracellular Half-Life
Reported
Median 150 h (PBMC)
vs CBV-TP 18 h
Prolonged persistence supports exposure-response modeling.
Cell-state dependent: 10 h (activated), 50 h (resting).
Intracellular pharmacokinetics Adherence monitoring PrEP

Tenofovir Diphosphate Disodium: Research & Industrial Applications


HIV-1 RT & HBV Polymerase Inhibition Assays

Tenofovir diphosphate disodium is the definitive reagent for enzymology studies requiring the direct active inhibitor. Its use eliminates the confounding variables of cellular uptake and phosphorylation that complicate experiments with prodrugs like TDF or TAF. Applications include determining precise Ki and IC50 values against wild-type and drug-resistant HIV-1 reverse transcriptase and HBV polymerase , performing X-ray crystallography to resolve inhibitor binding modes, and conducting in vitro selection experiments to characterize resistance-associated mutations such as K65R [1].

LC-MS/MS Bioanalytical Method for Intracellular Quantification

As the central active moiety, TFV-DP is the critical analyte for quantifying the intracellular pharmacology of tenofovir prodrugs. Procuring a high-purity, well-characterized reference standard of tenofovir diphosphate disodium is essential for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used to measure TFV-DP concentrations in PBMCs, red blood cells (RBCs), and dried blood spots (DBS) . These measurements are fundamental for clinical studies assessing adherence, predicting PrEP efficacy (with established adherence benchmarks like 700 and 1250 fmol/punch in DBS), and performing population PK modeling to optimize dosing regimens [1].

Mitochondrial and Off-Target Polymerase Screening

The differential toxicity profiles of TDF and TAF are directly linked to their distinct impacts on plasma tenofovir exposure and intracellular TFV-DP loading. TFV-DP disodium can be utilized in in vitro cellular models (e.g., renal proximal tubule epithelial cells, osteoclasts) to dissect the direct cytotoxic effects of high intracellular TFV-DP concentrations, independent of systemic prodrug exposure . Studies can examine the role of the OAT1 transporter in cellular uptake and the downstream mitochondrial toxicity pathways, including inhibition of mitochondrial DNA polymerase γ [1]. This mechanistic understanding is crucial for developing next-generation NRTIs with improved safety profiles.

Long-Acting Formulation and Dosing Interval Modeling

The long intracellular half-life of TFV-DP in resting cells (approximately 50 hours) makes it an attractive candidate for long-acting injectable or implantable drug delivery systems. Tenofovir diphosphate disodium can be employed as a calibrator and positive control in bioanalytical assays supporting the development of novel prodrugs, nanoformulations, or implant technologies designed to sustain protective TFV-DP levels in target tissues (e.g., lymphoid tissue, rectal/vaginal mucosa) for HIV prevention . This includes supporting the validation of ex vivo tissue explant models used to assess antiviral efficacy of sustained-release formulations [1].

Application
Selection Property
Validation Focus
HIV-1 RT & HBV Pol inhibition assays
Direct enzyme inhibition without prodrug activation
Template-dependent inhibition kinetics
LC-MS/MS bioanalytical quantification
High-purity analytical reference standard
Method validation and research PK sample analysis
Mitochondrial/host polymerase screening
Selectivity profile vs host polymerases
Comparative toxicity screening benchmark
Long-acting formulation PK modeling
Extended intracellular persistence
Exposure-response and dosing interval modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir diphosphate disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.